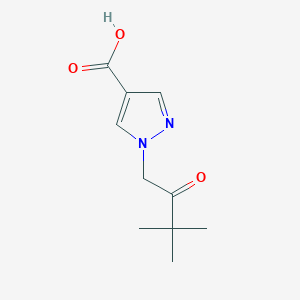

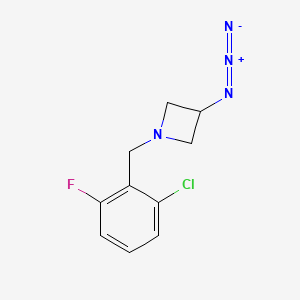

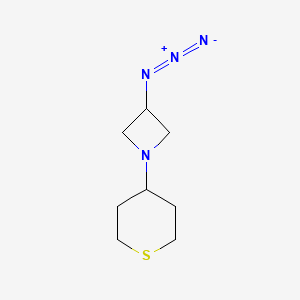

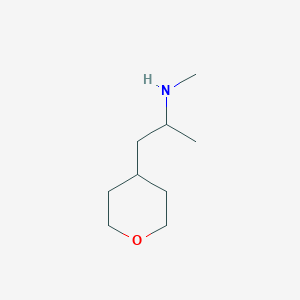

![molecular formula C11H18N2O B1489062 1-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]シクロペンタン-1-オール CAS No. 1466206-43-8](/img/structure/B1489062.png)

1-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]シクロペンタン-1-オール

説明

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

ここでは、「1-[(3,5-ジメチル-1H-ピラゾール-1-イル)メチル]シクロペンタン-1-オール」の科学研究における用途について、さまざまなユニークな用途に焦点を当てて包括的に分析します。

抗リーシュマニア症および抗マラリア用途

この化合物は、リーシュマニア症とマラリアの治療における可能性について評価されてきました。 分子シミュレーション研究では、LmPTR1ポケット(活性部位)に望ましい適合パターンを示し、結合自由エネルギーが低いため、強力なインビトロ抗前鞭毛体活性を裏付けています .

化学における触媒特性

この化合物の誘導体は、特にカテコールのo-キノンへの酸化反応における触媒特性について研究されています . これは、このような触媒プロセスが貴重な合成化学における潜在的な用途を示しています。

多座配位子ポリベンゼン配位子のための配位子合成

新しい多座配位子ポリ((3,5-ジメチルピラゾール-1-イル)メチル)ベンゼン配位子の合成が行われ、さまざまな化学的用途のための複雑な配位子の作成におけるその使用を示しています .

抗腫瘍活性

この化合物の誘導体は、さまざまな細胞株に対して顕著な抗腫瘍活性を示しており、がん研究と治療におけるその潜在的な使用を示唆しています .

医薬品合成

この化合物のユニークな特性により、医薬品合成におけるさまざまな用途、特に医薬品開発における前駆体または中間体として適しています.

イソシアネート用ブロッキング剤

これは、ポリウレタン製品の製造に使用される非常に反応性の高い化学物質であるイソシアネートのブロッキング剤として使用されています .

作用機序

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity .

Mode of Action

It’s suggested that the compound may interact with its targets through hydrogen bonding

Biochemical Pathways

Similar compounds have been found to influence the oxidation of catechol to its corresponding quinone .

Result of Action

Similar compounds have been found to exhibit catalytic activities .

生化学分析

Biochemical Properties

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as catecholase, which is involved in the oxidation of catechol to quinone . The interaction with catecholase suggests that 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can act as a ligand, influencing the enzyme’s activity and potentially altering the reaction rate.

Cellular Effects

The effects of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol on various cell types and cellular processes have been studied. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to affect the concentration of malondialdehyde (MDA), a marker of oxidative stress, in a dose-dependent manner . This indicates that 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol can modulate oxidative stress levels within cells, impacting overall cell function.

Molecular Mechanism

At the molecular level, 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol exerts its effects through binding interactions with biomolecules. It has been found to form complexes with metal ions such as copper(II), which enhances its catalytic activity in oxidation reactions . The binding of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol to metal ions can lead to enzyme activation or inhibition, depending on the specific context of the reaction.

Temporal Effects in Laboratory Settings

The stability and degradation of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol over time have been investigated in laboratory settings. Studies have shown that the compound remains stable under certain conditions, but its activity can diminish over time if not stored properly . Long-term effects on cellular function have also been observed, with changes in absorbance indicating alterations in the compound’s activity over time .

Dosage Effects in Animal Models

In animal models, the effects of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol vary with different dosages. Higher doses have been associated with increased oxidative stress, as indicated by elevated MDA levels . Excessive doses can lead to toxic effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to influence the activity of enzymes involved in oxidative stress responses, such as catecholase . These interactions can affect metabolic flux and the levels of specific metabolites within cells.

Transport and Distribution

The transport and distribution of 1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation can impact its overall activity and function within the biological system .

Subcellular Localization

1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopentan-1-ol exhibits specific subcellular localization, which can influence its activity. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles, affecting its interactions with other biomolecules and its overall function .

特性

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O/c1-9-7-10(2)13(12-9)8-11(14)5-3-4-6-11/h7,14H,3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAGVMGFRMOLGHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2(CCCC2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。